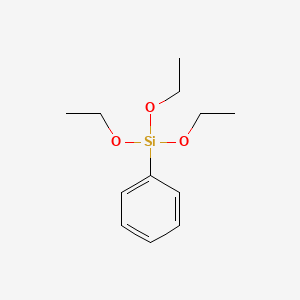
Phenyltriethoxysilane
Cat. No. B1206617
:
780-69-8
M. Wt: 240.37 g/mol
InChI Key: JCVQKRGIASEUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889334B2
Procedure details


In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 1.0 M, 10 M and pure acetic acid (added to three separate solutions, respectively) and 72 grams deionized water were combined. In two other solutions containing 10 M acetic acid, 90 g and 110 g of deionized water were added, respectively. The flask was refluxed and/or heated for 1 to 12 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.









Identifiers


|
REACTION_CXSMILES
|
C[CH:2](O)[CH3:3].C[C:6]([CH3:8])=O.[CH3:9][CH2:10]O[Si](OCC)(OCC)OCC.[C:22]1([Si:28]([O:35][CH2:36][CH3:37])([O:32][CH2:33][CH3:34])[O:29][CH2:30][CH3:31])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O)CCC.C(O)C>O.C(O)(=O)C>[C:22]1([Si:28]([O:35][CH2:36][CH2:37][CH2:2][CH3:3])([O:29][CH2:30][CH2:31][CH2:6][CH3:8])[O:32][CH2:33][CH2:34][CH2:9][CH3:10])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
297 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
148 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
104 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Si](OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate solutions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
In two other solutions containing 10 M acetic acid, 90 g and 110 g of deionized water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 1 to 12 hours
|
|
Duration
|
6.5 (± 5.5) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)[Si](OCCCC)(OCCCC)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

